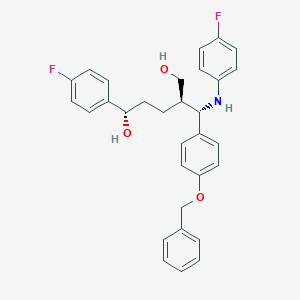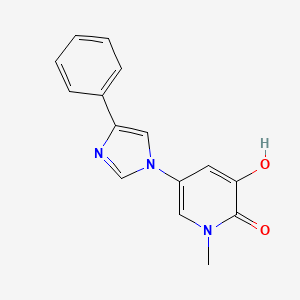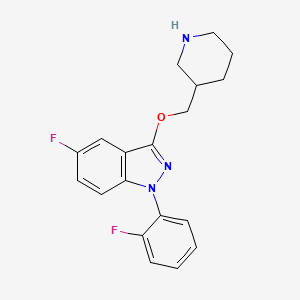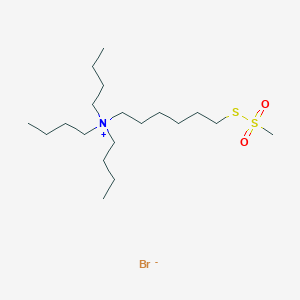![molecular formula C16H23N3O2 B13852306 tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate CAS No. 144035-35-8](/img/structure/B13852306.png)
tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate typically involves multiple steps. One common method starts with the protection of the amino group of the indole derivative using a tert-butyl carbamate protecting group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced forms of the indole ring .
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-[2-(methylamino)ethyl]carbamate: Similar structure but with a methylamino group instead of an aminomethyl group.
Tert-butyl N-(2-aminoethyl)carbamate: Lacks the indole ring, making it less complex.
N-Boc-ethylenediamine: Contains a Boc-protected amino group but lacks the indole ring.
Uniqueness
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate is unique due to the presence of both the indole ring and the aminomethyl group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler carbamates .
Propiedades
Número CAS |
144035-35-8 |
|---|---|
Fórmula molecular |
C16H23N3O2 |
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)18-7-6-12-10-19-14-5-4-11(9-17)8-13(12)14/h4-5,8,10,19H,6-7,9,17H2,1-3H3,(H,18,20) |
Clave InChI |
MMTQRQIZWOMQMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
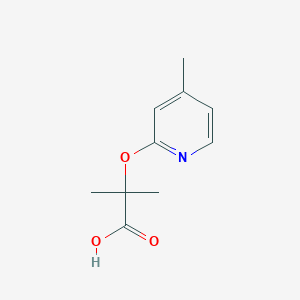
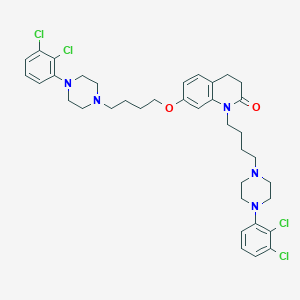
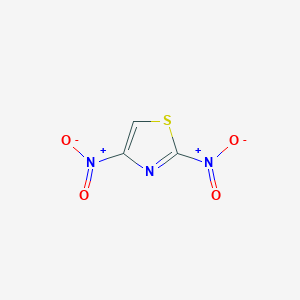
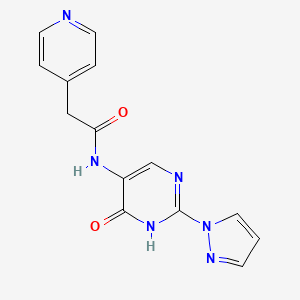
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)

